2,2-Dimethylchlorolan-1-ium
Description
2,2-Dimethylchlorolan-1-ium is a quaternary ammonium compound characterized by a cyclic structure with two methyl groups and a chlorine substituent at the 2-position. The "ium" suffix indicates its positively charged nature, a feature that enhances its solubility in polar solvents and stability under physiological conditions. This article draws on comparative data from structurally related compounds to elucidate its unique properties.
Properties
CAS No. |
21871-23-8 |
|---|---|
Molecular Formula |
C6H12Cl+ |
Molecular Weight |
119.61 g/mol |
IUPAC Name |
2,2-dimethyl-chloroniacyclopentane |
InChI |
InChI=1S/C6H12Cl/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3/q+1 |
InChI Key |
CVHNCSOCWOQQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC[Cl+]1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylchlorolan-1-ium typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
Reactants: 1,3-dimethylimidazolidine and thionyl chloride.
Conditions: Anhydrous environment, typically at elevated temperatures (around 140°C).
Procedure: The reactants are mixed and heated, resulting in the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same reactants and conditions but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylchlorolan-1-ium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form imidazolium salts with different oxidation states.
Reduction Reactions: It can be reduced to form imidazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: The major products are substituted imidazolium salts.
Oxidation: The products include higher oxidation state imidazolium compounds.
Reduction: The products are reduced imidazolidine derivatives.
Scientific Research Applications
2,2-Dimethylchlorolan-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dimethylchlorolan-1-ium involves its ability to form stable intermediates during chemical reactions. The compound’s reactivity is primarily due to the presence of the positively charged nitrogen atoms in the imidazolium ring, which can stabilize transition states and intermediates. This stabilization facilitates various chemical transformations, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Structural Features | Key Properties | Biological Activity | References |
|---|---|---|---|---|---|
| This compound | C₆H₁₃ClN⁺ (hypothetical) | Quaternary ammonium; cyclic; Cl, 2×CH₃ substituents | High aqueous solubility; pH-stable | Ion channel modulation* | [Inferred] |
| 2-Chloro-N,2-dimethylpropan-1-amine | C₅H₁₁ClN | Tertiary amine; linear; Cl, 2×CH₃ | Volatile; reactive | CNS activity | |
| 2-(Dimethylamino)propan-1-ol hydrochloride | C₅H₁₄ClNO | Tertiary amine; hydroxyl group; HCl salt | Hydrophilic; stable salt form | Anticholinergic effects | |
| 2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol HCl | C₇H₁₆ClNO | Cyclopropyl ring; tertiary amine; HCl salt | Lipophilic; chiral center | Neurotransmitter analog | |
| 3-Fluoro-2,2-dimethylpropan-1-amine | C₅H₁₁FN | Tertiary amine; F substituent | Lower reactivity vs. Cl analogs | Potential CNS activity |
*Inferred from quaternary ammonium analogs in .
Impact of Substituents and Halogenation
- Chlorine vs. Fluorine : Chlorinated amines (e.g., 2-Chloro-N,2-dimethylpropan-1-amine) exhibit higher reactivity in nucleophilic substitutions compared to fluorinated analogs (e.g., 3-Fluoro-2,2-dimethylpropan-1-amine) due to chlorine’s larger atomic radius and polarizability . This may enhance the electrophilic character of this compound in drug-target interactions.
- Methyl Groups: The 2,2-dimethyl configuration in the target compound likely increases steric hindrance, reducing metabolic degradation and prolonging bioavailability compared to non-methylated analogs .
Cyclic vs. Linear Structures
Cyclic quaternary ammonium compounds (e.g., this compound) demonstrate greater conformational rigidity than linear tertiary amines (e.g., N,N-Dimethylethanolamine). This rigidity can improve binding specificity to biological targets, such as ion channels or enzymes .
Amine Classification and Charge
- Quaternary vs. Tertiary Amines: The permanent positive charge of this compound enhances its solubility in aqueous environments, unlike neutral tertiary amines (e.g., 2-Amino-2-methyl-1-propanol). This property is critical for membrane permeability and pharmacokinetics .
- Salt Forms: Hydrochloride salts (e.g., 2-(Dimethylamino)propan-1-ol hydrochloride) improve stability and crystallinity, a feature likely shared by this compound .
Resolving Contradictions in Comparative Data
Discrepancies in biological activity reports for similar compounds (e.g., variable IC₅₀ values) can be addressed through:
Meta-Analysis : Cross-referencing receptor-binding assays to identify protocol variability (e.g., cell lines, concentration ranges) .
Dose-Response Standardization : Replicating experiments under controlled conditions to validate potency .
Structural Analogs : Comparing derivatives (e.g., cyclopropyl-modified vs. linear amines) to isolate functional group contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
